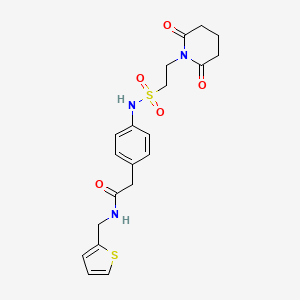![molecular formula C17H13BrN4O B2981665 N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide CAS No. 2034474-87-6](/img/structure/B2981665.png)
N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of bipyridine, which is an organic compound with two pyridine rings . Bipyridines are widely used as ligands in coordination chemistry . The presence of the bromo and amide functional groups suggests that this compound might have interesting reactivity and could potentially be used in various chemical reactions.
Synthesis Analysis
Bipyridines can be synthesized through various methods, including the reaction of pyridine derivatives . The synthesis of non-centrosymmetric, dipolar 4,4′-bipyridines bearing functionalized pyridyl moieties has been described . This involves selective substitution on one pyridyl motif that could contain electron-donating or electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of bipyridines is characterized by two pyridine rings connected at the 2 and 2’ positions . The presence of bromo and amide functional groups in your compound would likely influence its overall structure and properties.Chemical Reactions Analysis
Bipyridines are known to participate in various chemical reactions, often serving as ligands in coordination chemistry . The specific reactions that “N-([2,4’-bipyridin]-3-ylmethyl)-5-bromonicotinamide” might undergo would depend on the specific conditions and reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Bipyridines, for example, are generally colorless solids that are soluble in organic solvents . The presence of bromo and amide functional groups in your compound would likely influence its properties.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and chemical properties of bipyridine derivatives, including methods for their preparation and functionalization, have been a topic of considerable interest. For instance, Galenko et al. (2019) developed an effective strategy for synthesizing new 2,2'-bipyridine ligands and their metal complexes, demonstrating the versatility of bipyridine scaffolds in constructing complex molecular architectures (Galenko et al., 2019). Similarly, the preparation and characterization of N-bromonicotinamide, a compound related to the one , highlight its potential as a stable, low-cost oxidant for various chemical transformations, underscoring the broad utility of bromonicotinamide derivatives in synthetic chemistry (Pushpalatha & Vivekanandan, 2007).
Antimicrobial Activity
Research has also explored the antimicrobial properties of bipyridine and nicotinamide derivatives. Tiller et al. (2001) investigated poly(4-vinyl-N-alkylpyridinium bromide) derivatives attached to glass surfaces, demonstrating significant bactericidal activity against various pathogens. This suggests potential applications of similar compounds, such as N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide, in developing antibacterial coatings or materials (Tiller, Liao, Lewis, & Klibanov, 2001).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O/c18-15-8-14(9-20-11-15)17(23)22-10-13-2-1-5-21-16(13)12-3-6-19-7-4-12/h1-9,11H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMQAMJNNDMMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

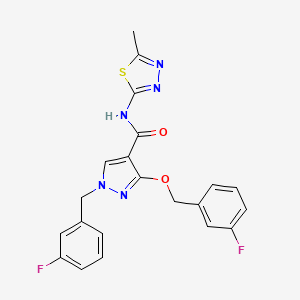
![N-cyclopentyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2981587.png)
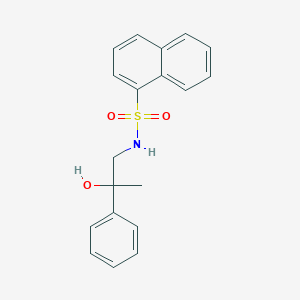
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2981590.png)
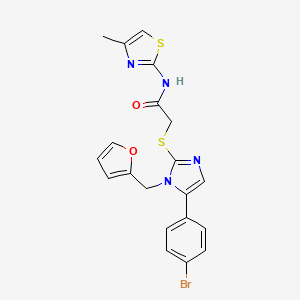
![2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2981592.png)
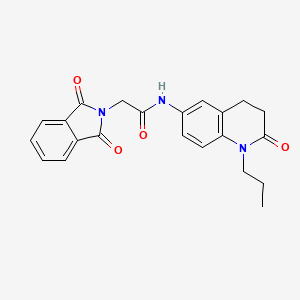


![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate](/img/structure/B2981599.png)
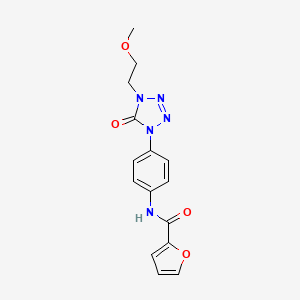
![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2981602.png)
